7-(3-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione

Descripción

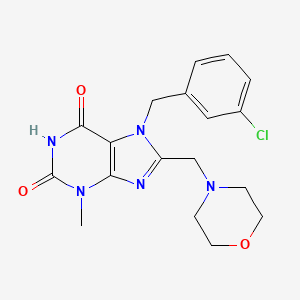

7-(3-Chlorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative characterized by three key structural features:

- Position 3: A methyl group.

- Position 7: A 3-chlorobenzyl substituent, which introduces steric bulk and electron-withdrawing effects.

- Position 8: A morpholinomethyl group, combining a morpholine ring (a six-membered amine-ether heterocycle) with a methylene spacer.

Its structural complexity allows for tailored interactions with biological targets, though its specific therapeutic applications require further validation.

Propiedades

IUPAC Name |

7-[(3-chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN5O3/c1-22-16-15(17(25)21-18(22)26)24(10-12-3-2-4-13(19)9-12)14(20-16)11-23-5-7-27-8-6-23/h2-4,9H,5-8,10-11H2,1H3,(H,21,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXPJRJTPZQRPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCOCC3)CC4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps One common method includes the alkylation of a purine derivative with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

7-(3-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Oxidized derivatives of the purine ring.

Reduction: Reduced forms of the purine ring.

Substitution: Substituted purine derivatives with various nucleophiles.

Aplicaciones Científicas De Investigación

7-(3-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 7-(3-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Substituent Variations at Position 7

The 3-chlorobenzyl group at position 7 distinguishes the target compound from analogs with alternative benzyl substitutions:

Impact of Position 7 Modifications :

Substituent Variations at Position 8

The morpholinomethyl group at position 8 is compared to other nitrogen- or oxygen-containing substituents:

Impact of Position 8 Modifications :

- Morpholinomethyl vs. Morpholinyl: The methylene spacer in the target compound (vs.

- Amino vs. Heterocyclic Groups: Substituents like 3-methoxypropylamino () prioritize hydrogen bonding, while morpholinomethyl balances H-bonding and hydrophobic interactions.

Pharmacological Implications

- CNS Activity: Substitutions at position 8 (e.g., pyridinyloxy groups in caffeine analogs) can abolish central nervous system (CNS) activity while retaining analgesic effects . The morpholinomethyl group in the target compound may similarly modulate CNS penetration.

- Antithrombotic Potential: GP IIb-IIIa receptor blockade by piperazine-containing analogs () highlights the therapeutic relevance of position 8 modifications.

Actividad Biológica

7-(3-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Its unique molecular structure, characterized by the presence of a chlorobenzyl group and a morpholinomethyl group, suggests potential biological activities that warrant comprehensive investigation. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a CAS number of 868143-64-0. The structural features include:

- Chlorobenzyl Group : Enhances binding affinity to biological targets.

- Morpholinomethyl Group : May influence solubility and interaction with cellular components.

The biological activity of 7-(3-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is primarily attributed to its interaction with specific molecular targets within cells. The compound is known to bind to various enzymes and receptors, modulating their activity and influencing biochemical pathways. This interaction can lead to:

- Inhibition of Enzymatic Activity : Potentially affecting metabolic pathways.

- Alteration of Cell Signaling : Modifying responses to external stimuli.

Antiviral and Anticancer Properties

Research has indicated that this compound exhibits promising antiviral and anticancer activities. Studies have shown that it can inhibit the replication of certain viruses and induce apoptosis in cancer cells.

Case Studies

- Antiviral Activity : A study demonstrated that 7-(3-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione effectively inhibited the replication of viral strains in vitro. The mechanism involved interference with viral polymerases.

- Anticancer Activity : In a cell line study, the compound showed significant cytotoxic effects against various cancer types, including breast and lung cancer cells. The observed mechanism was linked to the induction of cell cycle arrest and apoptosis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 7-(3-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 7-benzyl-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione | Lacks chlorine substituent | Moderate antiviral activity |

| 7-(4-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione | Different halogen substitution | Enhanced anticancer properties |

| 7-(3-fluorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione | Fluorine instead of chlorine | Variable activity based on target |

Research Findings

Recent studies have focused on elucidating the structure-activity relationships (SAR) of purine derivatives. The presence of specific substituents like the chlorobenzyl group has been shown to significantly enhance biological activities compared to other derivatives lacking such modifications.

In Vitro Studies

In vitro assays conducted on various cell lines have revealed that the compound possesses low cytotoxicity while maintaining high efficacy against targeted biological pathways.

In Vivo Studies

Animal model studies are required to further validate the therapeutic potential observed in vitro. Preliminary results indicate favorable pharmacokinetic profiles.

Q & A

What are the key synthetic strategies for preparing 7-(3-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6-dione?

Methodological Answer:

Synthesis involves sequential alkylation and substitution reactions. A typical approach includes:

Core Purine Formation : Start with a purine-2,6-dione backbone, introducing substituents via nucleophilic substitution. For example, chlorination at the 8-position using reagents like N-chlorosuccinimide (NCS) in THF under nitrogen .

Morpholinomethyl Introduction : React the chlorinated intermediate with morpholine in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃) to substitute chlorine with morpholinomethyl .

Benzyl Group Addition : Introduce the 3-chlorobenzyl group via alkylation using 3-chlorobenzyl bromide and a base (e.g., NaH) in THF .

Purification : Use silica gel chromatography (e.g., PE:EA = 2:1) or recrystallization (EtOH:MeOH) to isolate the final compound .

How is structural characterization performed for this compound?

Methodological Answer:

Characterization relies on:

- NMR Spectroscopy : H and C NMR confirm substituent positions. For example, methyl groups at N3 and N7 appear as singlets (~3.3–3.9 ppm), while morpholinomethyl protons show multiplet patterns .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] for C₁₉H₂₁ClN₅O₃: calculated 418.1284) .

- Chromatography : HPLC or TLC monitors reaction progress and purity (>95%) .

How do structural modifications at the 7- and 8-positions influence biological activity?

Advanced Analysis:

- 8-Position : Morpholinomethyl enhances solubility and target binding via hydrogen bonding. Substitution with bulkier groups (e.g., piperazinyl) reduces activity due to steric hindrance .

- 7-Position : 3-Chlorobenzyl improves lipophilicity and membrane permeability. Analogues with 2-chlorobenzyl ( ) show lower potency, suggesting meta-substitution optimizes receptor interactions .

- Case Study : In , phenoxypropyl substituents at position 7 increased antiarrhythmic activity, highlighting the role of aromatic groups in bioactivity .

What enzymatic targets or pathways are associated with this compound?

Mechanistic Insights:

- Platelet Glycoprotein IIb/IIIa : identifies related purine-diones as inhibitors of platelet aggregation, suggesting potential antithrombotic applications .

- Trypanothione Synthetase : Structural analogues (e.g., TC227 in ) inhibit parasite-specific enzymes, indicating potential antiparasitic activity .

- Kinase Inhibition : Morpholinomethyl groups may interact with ATP-binding pockets in kinases, as seen in necroptosis inhibitors () .

How is pharmacokinetic profiling conducted for this compound?

In Vivo/In Vitro Methods:

- Bioavailability Studies : Administer intravenously in animal models (e.g., rabbits) and measure plasma concentrations via LC-MS/MS. reports a relative bioavailability of 0.97 for a similar compound .

- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation. Monitor metabolites using HRMS .

- Tissue Distribution : Radiolabel the compound and quantify accumulation in target organs (e.g., liver, kidneys) via scintillation counting .

What analytical challenges arise in handling this compound?

Technical Considerations:

- Solubility : Low aqueous solubility requires DMSO or PEG-400 for in vitro assays. Sonication and heating (40–50°C) aid dissolution .

- Stability : Store at 2–8°C under inert atmosphere (N₂/Ar) to prevent oxidation of the morpholinomethyl group .

- Degradation Pathways : Monitor via accelerated stability studies (40°C/75% RH) and identify byproducts using LC-MS .

How are structure-activity relationship (SAR) studies designed for derivatives?

Experimental Design:

Library Synthesis : Generate analogues by varying substituents at positions 7 (e.g., halogenated benzyls) and 8 (e.g., cyclic amines) .

In Vitro Screening : Test against target enzymes (e.g., trypanothione synthetase) using fluorescence-based assays () .

Data Analysis : Correlate substituent properties (logP, steric bulk) with IC₅₀ values using QSAR models .

What in vivo models are used to evaluate therapeutic efficacy?

Preclinical Models:

- Arterial Thrombosis : Induce via ferric chloride or electric current in rodents; measure clot formation inhibition () .

- Parasitic Infections : Use murine models infected with Trypanosoma cruzi; monitor parasite load via qPCR .

- Toxicity : Assess acute toxicity (LD₅₀) and organ-specific effects via histopathology .

How are computational methods applied to study this compound?

Advanced Techniques:

- Molecular Docking : Simulate binding to glycoprotein IIb/IIIa (PDB: 3FCS) using AutoDock Vina; prioritize poses with lowest ΔG .

- MD Simulations : Analyze morpholinomethyl flexibility in aqueous environments (GROMACS) to predict solvent interactions .

- ADMET Prediction : Use SwissADME to estimate bioavailability, BBB penetration, and CYP interactions .

How do researchers resolve contradictions in biological data across studies?

Critical Analysis Framework:

Control Standardization : Compare assay conditions (e.g., ATP concentration in kinase assays) to identify variability sources .

Orthogonal Validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays yield discrepancies .

Meta-Analysis : Aggregate data from , and 22 to identify consensus targets (e.g., platelet receptors) and outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.